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Compound of Interest

Compound Name:
2-Amino-5-chloro-3-

nitrobenzamide

CAS No.: 40545-37-7

Cat. No.: B8286822

Get Quote

Molecular Weight: 215.59 g/mol

Executive Summary & Structural Logic
This molecule represents a highly functionalized benzene core. Its spectroscopic signature is

defined by the competing electronic effects of three substituents:

Nitro group (

) at C3: Strongly electron-withdrawing (deshielding), creating a significant downfield shift for
the adjacent amine and aromatic protons.

Chloro group (

) at C5: Weakly electron-withdrawing but ortho/para directing.

Primary Amine (

) at C2: Electron-donating, but heavily engaged in an intramolecular hydrogen bond with the
C3-nitro oxygen. This "locking" effect is the most distinct spectroscopic feature, particularly in
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NMR.

Analytical Workflow
The following diagram outlines the logical flow for confirming the identity of this intermediate

during synthesis (e.g., from 2-amino-5-chlorobenzoic acid).
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Validated Structure
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Release

Click to download full resolution via product page

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI) or Electron Impact (EI). Theoretical Exact Mass: 215.009

Key Diagnostic Features
The presence of a single chlorine atom provides a definitive isotopic signature.

Parent Ion (

):

(Base peak if ESI+).

Isotope Peak (
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):

.

Intensity Ratio: The height of the 215 peak to the 217 peak must be approximately 3:1,

confirming the presence of

and

.

Fragmentation Pathway (EI)
Under electron impact, the molecule typically fragments via the loss of the amide group and the

nitro group.

Fragment Ion (

)
Loss Interpretation

215 / 217 Molecular Ion (Parent)

199 / 201
Loss of

(Amide cleavage)

170 / 172

Loss of

or

153 / 155

Loss of

and

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance). Phase: Solid state (Yellow crystalline

powder).

The spectrum is dominated by the nitro and amide functionalities.
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Wavenumber (

)
Assignment Notes

3450, 3320

Primary amide and aniline

stretches. Often appear as a

doublet or multiplet.

1680 - 1690
Amide I band. Strong, distinct

peak.

1620 Amide II band (bending).

1530 - 1550
Asymmetric nitro stretch. Very

strong.

1340 - 1360 Symmetric nitro stretch.

700 - 800 Aryl chloride stretch.

Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-

(Recommended due to solubility and hydrogen bonding stabilization). Frequency: 400 MHz or
higher.

The aromatic region is simplified due to the tetra-substituted ring, leaving only two aromatic

protons in a meta relationship.

Chemical Shift Data Table[1]
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Shift (

ppm)
Mult. Integ. Assignment

Structural
Justification

9.0 - 9.5 br s 2H Ar-

Aniline Amine.

Highly

deshielded due

to strong

intramolecular H-

bond with the

ortho

group.

8.25 d 1H Ar-

Proton at C4.

Located between

and

. The nitro group

exerts a strong

deshielding

effect.

8.10 br s 1H Amide-

One of the amide

protons

(restricted

rotation).

7.95 d 1H Ar-

Proton at C6.

Located between

and

. Less

deshielded than

H4.

7.50 br s 1H Amide- The second

amide proton.
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Note: Coupling constant (

) between H4 and H6 is typically 2.5 Hz (meta-coupling).

Visualizing the Proton Environment
The following diagram illustrates the connectivity and the specific "locking" mechanism of the

amine protons.

Figure 2: NMR assignment logic highlighting the H-bond interaction between C2-Amine and

C3-Nitro.

Synthesis & Impurity Profile
Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. This

compound is typically synthesized via the nitration of 2-amino-5-chlorobenzoic acid, followed

by amide formation.

Common Impurity 1:2-Amino-5-chlorobenzoic acid (Starting material). Look for a broad

peak at 11-13 ppm in NMR.

Common Impurity 2:2-Amino-5-chloro-3-nitrobenzoic acid (Hydrolysis product).

Isomeric Impurity:2-Amino-3-chloro-5-nitrobenzamide.[1] (If the starting material was 2-

amino-3-chlorobenzoic acid). This will show different splitting patterns (H4 and H6 would

have different chemical environments).

References
Preparation of 2-amino-5-chloro-3-nitrobenzamide.US Patent 7,728,026 B2. Example

47A. (Describes the synthesis of the title compound as an intermediate for PARP inhibitors).

PubChem Compound Summary.2-Amino-5-chloro-3-nitrobenzamide. (Provides physical

property estimates and related structures).

Spectroscopic Analysis of Nitro-Anilines.NIST Chemistry WebBook. (General reference for

nitro/amine IR and MS fragmentation patterns).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Acrylic anhydride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on
Chemsrc.com [m.chemsrc.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Amino-5-
chloro-3-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8286822/docs#technical-guide-spectroscopic-
profiling-of-2-amino-5-chloro-3-nitrobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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